molecular formula C19H17As B12788420 Benzyl(diphenyl)arsane CAS No. 2741-42-6

Benzyl(diphenyl)arsane

Cat. No.: B12788420
CAS No.: 2741-42-6
M. Wt: 320.3 g/mol
InChI Key: UFJSAPNUODOOQS-UHFFFAOYSA-N
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Description

Benzyl(diphenyl)arsane is an organoarsenic compound with the structural formula As(C₆H₅)₂(CH₂C₆H₅), where a central arsenic atom is bonded to two phenyl groups and one benzyl group. While specific data on this compound are absent in the provided evidence, its properties can be inferred from analogous organoarsenic and organometallic compounds. The molecular formula is estimated as C₁₉H₁₇As, with a molecular weight of approximately 320.2 g/mol (calculated using atomic weights: As = 74.92, C = 12.01, H = 1.008). Organoarsenic compounds like this are typically used in niche applications such as organic synthesis intermediates or catalysts, though their toxicity necessitates careful handling .

Properties

CAS No.

2741-42-6

Molecular Formula

C19H17As

Molecular Weight

320.3 g/mol

IUPAC Name

benzyl(diphenyl)arsane

InChI

InChI=1S/C19H17As/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI Key

UFJSAPNUODOOQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[As](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl(diphenyl)arsane typically involves the reaction of benzyl chloride with diphenylarsine in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the diphenylarsine group. The reaction conditions often include the use of an inert solvent such as toluene or dichloromethane and a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl(diphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.

    Reduction: Reduction reactions can convert this compound to its corresponding arsine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Arsenic oxides (As2O3, As2O5) and other arsenic-containing compounds.

    Reduction: Arsine derivatives (AsH3).

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Benzyl(diphenyl)arsane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of benzyl(diphenyl)arsane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, it may interfere with cellular signaling pathways and induce oxidative stress, contributing to its biological activities.

Comparison with Similar Compounds

Dimethyl(diphenyl)plumbane

  • Formula : C₁₄H₁₆Pb
  • Molecular Weight : ~391.2 g/mol
  • Key Differences :
    • Replacing arsenic with lead increases molecular weight significantly.
    • Lead compounds like dimethyl(diphenyl)plumbane exhibit higher Lewis acidity compared to arsenic analogs, influencing their reactivity in cross-coupling reactions .

Dimethyl-sulfanylidene-triphenylplumbylsulfanyl-λ⁵-arsane

  • Formula: Not explicitly stated, but likely includes As and Pb centers.
  • Key Differences :
    • Hybrid arsenic-lead structures introduce dual reactivity sites.
    • The presence of sulfur ligands (sulfanylidene groups) enhances stability and modifies electronic properties compared to purely hydrocarbon-substituted arsenic compounds .

Diphenylmethanol

  • Formula : C₁₃H₁₂O
  • Molecular Weight : 184.23 g/mol
  • Key Differences: A non-metallic analog with a hydroxyl group instead of arsenic. Used as a precursor in pharmaceuticals and fragrances, contrasting with arsenic compounds' specialized roles in catalysis .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Toxicity Considerations
Benzyl(diphenyl)arsane* C₁₉H₁₇As ~320.2 Organic synthesis, catalysis High (arsenic toxicity)
Dimethyl(diphenyl)plumbane C₁₄H₁₆Pb 391.2 Catalysis, material science High (lead poisoning risk)
Diphenylmethanol C₁₃H₁₂O 184.23 Pharmaceuticals, fragrances Low
Benzyl benzoate C₁₄H₁₂O₂ 212.24 Insecticide, plasticizer, perfume Moderate (skin irritant)

*Estimated due to lack of direct data in evidence.

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound, necessitating reliance on structural analogs. Key gaps include:

  • Experimental data on solubility, melting point, and reactivity.
  • Detailed toxicological studies specific to this compound.
  • Comparative performance metrics in catalytic applications.

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